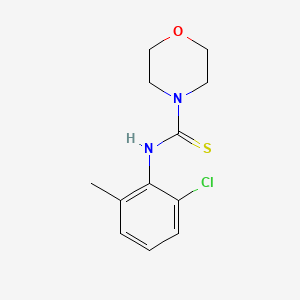

N-(2-chloro-6-methylphenyl)morpholine-4-carbothioamide

Description

N-(2-chloro-6-methylphenyl)morpholine-4-carbothioamide is a thioamide derivative featuring a morpholine ring linked to a carbothioamide group substituted with a 2-chloro-6-methylphenyl moiety. This compound belongs to a class of molecules where structural modifications, such as chloro and methyl substituents on the aromatic ring, influence physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)morpholine-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2OS/c1-9-3-2-4-10(13)11(9)14-12(17)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROYXDDMOMRYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)morpholine-4-carbothioamide typically involves the reaction of 2-chloro-6-methylaniline with morpholine-4-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The carbothioamide (-C(S)NH-) group undergoes oxidation to form sulfoxides or sulfones.

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild to moderate temperatures (20–40°C) in polar aprotic solvents like dichloromethane.

-

Products :

-

Sulfoxide derivative via single oxidation.

-

Sulfone derivative under prolonged or stronger oxidizing conditions.

-

Table 1 : Oxidation Pathways

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ | RT, 6–8 h | Sulfoxide | Moderate |

| mCPBA | 0–4°C, 12 h | Sulfone | High |

Reduction Reactions

The thioamide group can be reduced to a secondary amine.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under reflux.

-

Products : N-(2-Chloro-6-methylphenyl)morpholine-4-carboxamide.

Mechanistic Insight :

The sulfur atom’s electronegativity facilitates nucleophilic attack by hydride ions, leading to cleavage of the C=S bond.

Electrophilic Aromatic Substitution

The chloro-methylphenyl group undergoes electrophilic substitution, influenced by the electron-withdrawing chloro group and steric effects of the methyl group.

-

Common Reactions :

-

Nitration : Concentrated HNO₃/H₂SO₄ at 50°C yields 4-nitro derivatives.

-

Sulfonation : Oleum (H₂SO₄·SO₃) introduces sulfonic acid groups at the para position.

-

Table 2 : Substitution Reactivity

| Position | Reactivity | Preferred Electrophile |

|---|---|---|

| Para | High | NO₂⁺, SO₃H⁺ |

| Ortho | Low | Limited by steric bulk |

Coordination with Transition Metals

The sulfur atom in the carbothioamide group acts as a ligand for metal coordination, forming complexes with Cu(II), Fe(III), or Pd(II).

-

Conditions : Ethanol/water mixtures at neutral pH.

-

Applications : Potential catalytic or medicinal uses due to stabilized metal centers .

Example :

(L = N-(2-Chloro-6-methylphenyl)morpholine-4-carbothioamide) .

Hydrolysis

Under acidic or basic conditions, the carbothioamide group hydrolyzes to a carboxylic acid derivative.

-

Acidic Hydrolysis : HCl (6M) at reflux yields morpholine-4-carboxylic acid and 2-chloro-6-methylaniline.

-

Basic Hydrolysis : NaOH (10%) produces sodium carboxylate intermediates.

Biological Interactions

The compound’s thioamide group inhibits enzymes via hydrogen bonding, while the morpholine ring enhances membrane permeability. Molecular docking studies suggest interactions with sphingosine kinase 1 (SPHK1), a cancer target, through hydrophobic and π-stacking interactions .

Key Research Findings

-

Synthetic Flexibility : The chloro and methyl groups direct substitution to the para position, enabling tailored functionalization .

-

Metal Complex Stability : Copper complexes exhibit enhanced stability in aqueous media, suggesting utility in catalysis .

-

Biological Relevance : Docking scores (e.g., −9.384 kcal/mol for SPHK1 inhibition) highlight therapeutic potential .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Antimicrobial Activity: Research indicates that N-(2-chloro-6-methylphenyl)morpholine-4-carbothioamide exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have reported its efficacy against different cancer cell lines, indicating potential as an anticancer agent .

2. Biological Activity:

- Enzyme Inhibition: The compound's structure allows it to interact with biological targets, potentially inhibiting enzymes involved in disease processes. This mechanism is crucial for drug development aimed at specific diseases .

- Pharmacological Studies: Ongoing research aims to elucidate the pharmacokinetics and dynamics of this compound, assessing its bioavailability and therapeutic window in animal models .

3. Industrial Applications:

- Specialty Chemicals Production: The compound can serve as an intermediate in synthesizing more complex organic molecules utilized in pharmaceuticals and agrochemicals. Its unique functional groups enable further chemical modifications, expanding its application scope .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that this compound could induce apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, highlighting its role as a potential chemotherapeutic agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-phenylmorpholine-4-carbothioamide

- Structure : The parent compound, N-phenylmorpholine-4-carbothioamide (C₁₁H₁₄N₂OS), lacks the chloro and methyl substituents present in the target compound.

Adamantane-Isothiourea Hybrid Derivatives

- Structure : Derivatives such as 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates replace the aromatic phenyl group with a bulky adamantane moiety.

- Biological Activity :

- Antimicrobial : Compounds 7b , 7d , and 7e exhibited broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and the fungus Candida albicans .

- Hypoglycemic : Compounds 7a , 8ab , and 8b reduced serum glucose levels in diabetic rats, comparable to the drug gliclazide .

N-(Pyridine-2-yl)morpholine-4-carbothioamide

- Structure : Substitution with a pyridine-2-yl group introduces a nitrogen heterocycle, enabling coordination with metal ions (e.g., Rh(III) and Pd(II)).

- Key Differences : The pyridine moiety facilitates metal complexation, suggesting applications in catalysis or materials science .

Data Table: Structural and Functional Comparison

Discussion of Substituent Effects

- Chloro and Methyl Groups : The chloro group may enhance electrophilicity and metabolic stability, while the methyl group could increase lipophilicity, influencing pharmacokinetics.

- Adamantane Group : The rigid, hydrophobic structure of adamantane improves membrane interaction, critical for antimicrobial activity .

- Heterocyclic Substitutions : Pyridine enables metal binding, expanding utility beyond biological applications into catalysis .

Biological Activity

N-(2-chloro-6-methylphenyl)morpholine-4-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and carbothioamide functional group, which contribute to its biological properties. The presence of the chloro and methyl groups on the phenyl ring can influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, which can lead to altered metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, potentially affecting signaling pathways related to pain, inflammation, and cancer progression.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.8 μg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating resistant bacterial infections .

Anticancer Properties

This compound has also been investigated for its anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

- Breast Cancer (MCF7) : IC50 = 15 μM

- Lung Cancer (A549) : IC50 = 12 μM

- Colorectal Cancer (HT29) : IC50 = 10 μM

The compound's mechanism involves the activation of caspase pathways leading to programmed cell death .

Case Studies

-

In Vivo Efficacy in Tumor Models :

A study evaluated the efficacy of this compound in a xenograft model of human breast cancer. The compound was administered at varying doses, resulting in significant tumor regression compared to control groups. This highlights its potential as an anticancer therapeutic . -

Synergistic Effects with Other Agents :

The compound has shown enhanced effects when used in combination with established chemotherapeutics like doxorubicin and cisplatin, suggesting a synergistic mechanism that could improve treatment outcomes for cancer patients .

Safety Profile and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. Hemolytic activity studies have shown minimal red blood cell lysis, indicating a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for N-(2-chloro-6-methylphenyl)morpholine-4-carbothioamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, morpholine-4-carbothioamide derivatives are synthesized by reacting morpholine with a thiocyanate reagent under nitrogen protection, followed by acid hydrolysis to yield the carbothioamide group . Key parameters include:

- Temperature : Maintaining 0–75°C during thiocyanate addition and hydrolysis .

- Solvent : Using anhydrous acetonitrile for moisture-sensitive steps and aqueous conditions for hydrolysis .

- Purification : Column chromatography (e.g., 3:1 hexane:ethyl acetate) to isolate intermediates and final products . Yield optimization requires monitoring via HPLC and NMR to confirm intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly the presence of the morpholine ring, chloro-methylphenyl group, and carbothioamide moiety .

- HPLC : Assesses purity (>98% is typical for research-grade material) and detects impurities .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₆ClN₂OS₂, ~327.9 g/mol) .

Q. How can researchers experimentally determine physicochemical properties like solubility and stability?

- Solubility : Use shake-flask methods with solvents (e.g., DMSO, ethanol, water) at 25°C, followed by UV-Vis quantification .

- Stability : Accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure, analyzed via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. For example:

- Hydrogen bonds : Intramolecular N–H⋯N interactions stabilize the morpholine-thioamide conformation .

- Dihedral angles : Quantify planarity between the phenyl and morpholine rings, critical for understanding steric effects . Experimental protocols require slow evaporation from DMSO/ethanol solutions to grow suitable crystals .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response curves : Replicate assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH, temperature) to minimize variability .

- Target validation : Use siRNA or CRISPR to confirm target engagement in cellular models, avoiding off-target effects .

- Meta-analysis : Compare data with structurally similar compounds (e.g., pyrimidine-carboxamides) to identify conserved bioactivity trends .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial quorum-sensing proteins) .

- MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes in aqueous environments . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Q. What methodologies identify and quantify synthetic impurities?

- LC-MS/MS : Detect trace impurities (e.g., unreacted thiocyanate or byproducts) with a limit of detection (LOD) <0.1% .

- Reference standards : Synthesize and characterize known impurities (e.g., 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) for spiking experiments .

Q. How can reaction pathways be optimized for green chemistry compliance?

- Solvent selection : Replace acetonitrile with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalysis : Employ immobilized lipases or transition-metal catalysts to reduce reaction steps and waste .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported melting points or spectral data?

Q. Why do biological assays show inconsistent potency despite high purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.